2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a pyrazole ring with a triazoloquinazoline moiety, making it a promising candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting with the preparation of the pyrazole and triazoloquinazoline intermediates. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a β-diketone, followed by chlorination and methylation steps. The triazoloquinazoline moiety is often prepared via a cyclization reaction involving an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: The compound shows promise as a therapeutic agent due to its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine: Exhibits significant antifungal activities and is used in agricultural applications.
Uniqueness
2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline stands out due to its unique combination of a pyrazole ring with a triazoloquinazoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H10ClF3N6 |
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Molecular Weight |
366.73 g/mol |
IUPAC Name |
2-[[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C15H10ClF3N6/c1-8-12(16)13(15(17,18)19)23-24(8)6-11-21-14-9-4-2-3-5-10(9)20-7-25(14)22-11/h2-5,7H,6H2,1H3 |
InChI Key |
FXAIEYDDNQEOCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NN3C=NC4=CC=CC=C4C3=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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